(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Overview
Description
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a hydroxy group at the 7th position and a carboxylic acid group at the 3rd position on the tetrahydroisoquinoline ring
Mechanism of Action
Mode of Action
The mode of action involves inhibiting folic acid synthesis. Specifically:
- Additionally, (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid helps prevent bacterial resistance to other anti-tuberculosis drugs like streptomycin and isoniazid .
Action Environment
Environmental factors, such as pH and co-administered drugs, may influence the compound’s efficacy and stability
Biochemical Analysis
Biochemical Properties
L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of the notable interactions is with histone deacetylases (HDACs), where L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid acts as a potential inhibitor . This interaction is significant as HDACs are involved in the regulation of gene expression through the removal of acetyl groups from histone proteins, thereby influencing chromatin structure and gene transcription.
Cellular Effects
L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on HDACs can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Additionally, this compound may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its binding interactions with biomolecules. As an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins . This inhibition results in an open chromatin structure, facilitating the transcription of genes that are otherwise repressed. Furthermore, this compound may also interact with other proteins and enzymes, influencing their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to sustained inhibition of HDACs, resulting in persistent changes in gene expression and cellular behavior . Additionally, the degradation products of this compound may also have biological activity, further contributing to its temporal effects.
Dosage Effects in Animal Models
The effects of L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced gene expression and improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For example, it may be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolic pathways can influence the overall activity and efficacy of the compound in biological systems.
Transport and Distribution
The transport and distribution of L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is essential for elucidating the pharmacokinetics and pharmacodynamics of this compound.
Subcellular Localization
L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interaction with target biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available isoquinoline derivatives.
Hydroxylation: Introduction of the hydroxy group at the 7th position can be achieved through selective hydroxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are commonly employed.
Chemical Reactions Analysis
Types of Reactions: (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy and carboxylic acid positions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of drugs targeting neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals
Comparison with Similar Compounds
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, affecting its reactivity and applications.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Lacks the hydroxy group, influencing its chemical properties and biological activity.
Uniqueness: (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the presence of both the hydroxy and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKCRLDSCSWXML-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C1C=CC(=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128502-56-7 | |
Record name | 128502-56-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.